molecular formula C10H9Cl2NO2S B13558570 1-Methylisoquinoline-5-sulfonylchloridehydrochloride

1-Methylisoquinoline-5-sulfonylchloridehydrochloride

Cat. No.: B13558570
M. Wt: 278.15 g/mol
InChI Key: ZOQQFVHHHOUVDA-UHFFFAOYSA-N
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Description

1-methylisoquinoline-5-sulfonyl chloride hydrochloride is a versatile chemical compound widely used in scientific research. It is known for its unique molecular structure and a wide range of applications, particularly in the synthesis of pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methylisoquinoline-5-sulfonyl chloride hydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chloride under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1-methylisoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.

    Hydrolysis: Reacts with water to produce sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines and alcohols, are often used in substitution reactions.

    Acidic or Basic Conditions: Depending on the desired reaction pathway, the compound may be subjected to acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution reactions with amines.

    Sulfonic Acid: Produced through hydrolysis reactions.

Scientific Research Applications

1-methylisoquinoline-5-sulfonyl chloride hydrochloride is extensively used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and the development of new chemical compounds.

    Biology: In the study of enzyme inhibitors and protein interactions.

    Medicine: For the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methylisoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is utilized in various biochemical assays and synthetic processes to modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A stable liquid used as a high-boiling solvent in laboratories.

    Isoquinoline: Similar to quinoline but with different reactivity and applications.

Uniqueness

1-methylisoquinoline-5-sulfonyl chloride hydrochloride stands out due to its specific reactivity with nucleophiles and its wide range of applications in scientific research. Its ability to form stable sulfonamide bonds makes it a valuable tool in both synthetic and analytical chemistry.

Properties

Molecular Formula

C10H9Cl2NO2S

Molecular Weight

278.15 g/mol

IUPAC Name

1-methylisoquinoline-5-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C10H8ClNO2S.ClH/c1-7-8-3-2-4-10(15(11,13)14)9(8)5-6-12-7;/h2-6H,1H3;1H

InChI Key

ZOQQFVHHHOUVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2S(=O)(=O)Cl.Cl

Origin of Product

United States

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